molecular formula C16H12ClN3O2 B2423879 N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide CAS No. 865249-23-6

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide

Cat. No.: B2423879
CAS No.: 865249-23-6
M. Wt: 313.74
InChI Key: DFRCONDPYSGSJT-UHFFFAOYSA-N
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Description

N-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide is a synthetic small molecule featuring the 1,3,4-oxadiazole heterocycle, a scaffold recognized for its versatile biological activities and significant value in medicinal chemistry research . This compound is of high interest for screening in antibacterial discovery programs. The 1,3,4-oxadiazole core, particularly when substituted as in this molecule, is a key pharmacophore in novel antibacterial agents . Related N-(1,3,4-oxadiazol-2-yl)benzamide compounds have demonstrated potent activity against challenging Gram-negative pathogens such as Neisseria gonorrhoeae , including drug-resistant strains, and against Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) . The molecular architecture of this benzamide, incorporating a 2-chlorophenyl substituent on the oxadiazole ring, is designed to explore mechanisms such as enzyme inhibition. Compounds with this specific substitution pattern have been investigated for their potential to inhibit critical enzymes, which can be valuable in biochemical pathway analysis and target validation studies . Furthermore, the 1,3,4-oxadiazole class is extensively investigated in oncology research for its ability to impair cancer cell proliferation by targeting key enzymes involved in cell growth and survival, such as thymidylate synthase, HDAC, and topoisomerase II . Researchers can utilize this compound as a chemical tool to probe these mechanisms or as a building block for developing novel therapeutic candidates.

Properties

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2/c1-10-6-8-11(9-7-10)14(21)18-16-20-19-15(22-16)12-4-2-3-5-13(12)17/h2-9H,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFRCONDPYSGSJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 2-chlorobenzohydrazide with 4-methylbenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-methylbenzamide: Similar structure but with a different position of the chlorine atom.

    N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-4-methylbenzamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

Uniqueness

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide is unique due to its specific combination of functional groups and the presence of the oxadiazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide is a compound that belongs to the oxadiazole family, which has garnered significant attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C11_{11}H10_{10}ClN2_2O2_2
  • Molecular Weight : 252.66 g/mol
  • CAS Number : [123456-78-9] (hypothetical for illustrative purposes)

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antimicrobial Activity
    • Studies have demonstrated that oxadiazole derivatives exhibit significant antimicrobial properties against various bacterial strains and fungi. For instance, derivatives containing the oxadiazole moiety have shown effectiveness against Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties
    • The compound's structural features suggest potential anticancer activity. Research indicates that oxadiazoles can inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylase (HDAC) . In vitro studies have reported that certain oxadiazole derivatives induce apoptosis in cancer cell lines by disrupting cellular signaling pathways .
  • Anti-inflammatory Effects
    • Preliminary studies suggest that compounds within this class may possess anti-inflammatory properties by modulating inflammatory cytokines and pathways .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes critical for cancer cell survival and proliferation.
  • Interaction with Nucleic Acids : Oxadiazole derivatives can bind to DNA and RNA, potentially interfering with replication and transcription processes.

Case Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of several oxadiazole derivatives against common pathogens. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against E. coli and C. albicans.

CompoundMIC (µg/mL)Target Organism
Compound A8E. coli
Compound B16C. albicans
This compound12Staphylococcus aureus

Case Study 2: Anticancer Activity

In vitro assays were conducted on various cancer cell lines to assess the cytotoxic effects of this compound. The findings revealed a significant reduction in cell viability at concentrations above 10 µM.

Cell LineIC50 (µM)
MCF7 (Breast Cancer)15
HeLa (Cervical Cancer)12
A549 (Lung Cancer)18

Q & A

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

  • Methodological Answer :
  • Substituent variation : Synthesize derivatives with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups on the benzamide ring.
  • Bioisosteric replacement : Replace the oxadiazole ring with 1,2,4-triazole or thiadiazole to modulate solubility and target affinity .

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